2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
説明
The compound 2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole features a 2-methylimidazole moiety linked via a methylene bridge to an azetidine (4-membered nitrogen ring), which is substituted with a 1-methylpyrazolo[3,4-d]pyrimidine group. This heterocyclic architecture combines key pharmacophoric elements:
特性
IUPAC Name |
1-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-15-3-4-20(10)6-11-7-21(8-11)14-12-5-18-19(2)13(12)16-9-17-14/h3-5,9,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSFDFYWPAWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. The cell cycle controls cell division and growth, and its disruption can lead to the death of cancer cells. The downstream effects of this disruption are complex and depend on the specific cellular context.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib.
類似化合物との比較
Comparison with Structural Analogs
Target Compound
- Key Features: Azetidine linker: Enhances rigidity and may improve binding pocket compatibility compared to bulkier or more flexible linkers (e.g., piperidine). Pyrazolo[3,4-d]pyrimidine core: A known ATP-binding site competitor in kinases .
Analog 1 : 4-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Aniline ()**
- Structure : Pyrazolo[3,4-d]pyrimidine linked via an ether bond to an aniline group.
- Key Differences :
- Ether linkage : Reduces conformational rigidity compared to the azetidine bridge.
- Aniline substituent : Introduces a primary amine, which may improve solubility but could also increase metabolic instability.
- Activity : Evaluated as a RAF inhibitor, with IC₅₀ values comparable to sorafenib .
Analog 2 : 1-{1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidin-4-one ()**
- Structure : Pyrazolo[3,4-d]pyrimidine attached to a piperidin-4-one ring.
- Key Differences :
- Piperidine ring : A 6-membered ring offering greater flexibility but reduced steric precision compared to azetidine.
- Ketone group : May participate in hydrogen bonding but introduces metabolic susceptibility (e.g., reduction to alcohol).
Analog 3 : 4-(1-Azetidinyl)-1-Methyl-3-{1-Methyl-5-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazol-4-yl}-1H-Pyrazolo[3,4-d]Pyrimidine ()**
- Structure : Shares the azetidine-pyrazolopyrimidine core but includes a trifluoromethylphenyl group on the pyrazole.
- Implications : The trifluoromethyl group may increase metabolic stability compared to the target compound’s methylimidazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
